Journal Name:Structural Chemistry
Journal ISSN:1040-0400
IF:1.795
Journal Website:http://www.springer.com/chemistry/journal/11224
Year of Origin:1990
Publisher:Springer New York
Number of Articles Per Year:172
Publishing Cycle:Bimonthly
OA or Not:Not
A complete study on the temperature dependences of zero-field splitting b40 for Eu2+ and Gd3+ ions in CdF2 crystal
Structural Chemistry ( IF 1.795 ) Pub Date: 2022-09-05 , DOI: 10.1080/09500839.2022.2118386
ABSTRACTThis paper gives for the first time a complete equation to analyze the temperature dependence (or thermal variation) of spin-Hamiltonian parameter from low to high temperatures for transition metal and rare-earth ions in crystals. This equation includes not only the dynamic effect (only considered in previous papers) caused by electron–phonon interaction but also the static effect owing to lattice thermal expansion. Based on the complete equation, the thermal variations of zero-field splitting b40 from low to high temperatures for cubic Eu2+ and Gd3+ centers in CdF2 crystal are studied. The contributions due to static effect are estimated from the pressure dependence of zero-field splitting b40. The static parameters B (charactering the static effect) and the electron–phonon coupling parameters K (charactering the dynamic effect) for both systems are determined and the coefficients (B + K) in the complete equation are obtained. The results are discussed.
Detail
Experimental determination of effective atomic radii of constituent elements in CrMnFeCoNi high-entropy alloy
Structural Chemistry ( IF 1.795 ) Pub Date: 2022-01-25 , DOI: 10.1080/09500839.2021.2024290
ABSTRACTTo elucidate the complex mechanism of solid-solution strengthening in high-entropy alloys (HEAs), it is necessary to determine the effective atomic radii of the constituent elements that are the sources of lattice strain. In the present study, the effective atomic radii of the constituent elements in CrMnFeCoNi HEA that are the basis of the atomic displacements, are evaluated from lattice parameters experimentally determined via θ–2θ X-ray diffraction measurements. The order of the evaluated atomic radii in the present study is different from that of the atomic radii determined via ab-initio calculations in previous studies. The results of the ab-initio calculations indicate a correlation between the yield stress of and the average atomic displacement in the HEA. However, no definite correlation is confirmed by the experimental results in the present study.
Detail
On a thermodynamic foundation of Eyring rate theory for plastic deformation of polymer solids
Structural Chemistry ( IF 1.795 ) Pub Date: 2023-03-18 , DOI: 10.1080/09500839.2023.2186190
ABSTRACTThe plastic deformation of almost all solid polymers can be represented by a thermally activated rate process involving the motion of cooperative mobile elements over potential barriers, based on the Eyring activated rate theory. The present study shows that the governing equations for the Eyring rate theory can be completely derived based on the principle of microscopic reversibility in the framework of non-equilibrium dynamics.
Detail
Microstructure and mechanical properties of the new TiZrHfReAl HCP high entropy alloy
Structural Chemistry ( IF 1.795 ) Pub Date: 2022-09-20 , DOI: 10.1080/09500839.2022.2120644
ABSTRACTIn the present study, the intelligent addition of Re and Al to TiZrHf equiatomic ternary alloy resulted in a new single-phase Ti30Zr30Hf30Re5Al5 HCP high entropy alloy. The XRD analyses show that the TiZrHfRex alloys have a single-phase HCP structure until x = 5 at.%. Subsequently, the TiZrHfRe5 retains its single-phase HCP microstructure with the addition of Al upto 5 at.%, leading to a new quinary TiZrHfRe5Al5 HCP HEA. Microstructural investigations using SEM revealed the formation of compositionally homogeneous single-phase HCP solid solution for TiZrHf, TiZrHfRe5 and TiZrHfRe5Al5 alloys. Vicker's microindentation measurements revealed that adding Re, followed by Al, increases the hardness of the TiZrHf ternary alloy from 7.85±0.37–8.35±0.42 GPa. In a nutshell, a novel quinary HCP alloy was developed based on transition metals, allowing HCP HEA compositional space to expand beyond rare-earth (RE) based HEAs.
Detail
Correlation between tensile strength and microstructural properties of LM6 semi-solid cast alloy ball-milled with Si-rich/Al powder
Structural Chemistry ( IF 1.795 ) Pub Date: 2021-10-11 , DOI: 10.1080/09500839.2021.1986644
ABSTRACTThis experimental study deals with the effect of modifying an Si-rich LM6 cast alloy by ball milling with Si/Al powder particulates in which alloying was conducted via semi-solid liquid processing. The cast alloys were analyzed via their tensile properties with a microstructural evaluation of their fractured surfaces. The tensile results reveal the influence of ball-milled Si-rich powdery chips on the cast materials and demonstrate an improvement in tensile properties for 10% (R = 0.1) and 25% (R = 0.25) addition of reinforcement particulates. The combined effect of processing and the presence of Si-rich particulates is identified on the fractured surfaces. The results also show that higher values of tensile stress and Young’s modulus are obtained for the R = 0.1 samples but that the strain was higher for the R = 0.25 samples. A mechanism and model for the tensile fracture, and particle and interface cracking are proposed according to microstructure and EDX observations.
Detail
Dislocation imaging through mapping based on the combination of an electron energy-loss spectroscope with a scanning transmission electron microscope
Structural Chemistry ( IF 1.795 ) Pub Date: 2021-07-14 , DOI: 10.1080/09500839.2021.1949066
ABSTRACTThis study analysed the electronic structures of dislocations in 9Cr steel using a spherical aberration-corrected scanning transmission electron microscope equipped with a monochromated electron energy-loss spectroscope. This is the first study to report that dislocations broaden a zero-loss peak (ZLP) and also induce an absorption phenomenon at approximately 0.5 eV in the ZLP tail, which are interpreted to be related to phonon scatterings by dislocations and interference effect of multiple beams, respectively. This work also experimentally demonstrates that the use of a spectrum-imaging method allows imaging of dislocations through ZLP broadening. The approach proposed herein is a promising technique for detecting dislocations in high Cr steel.
Detail
Gibbsian interpretation of Langmuir, Freundlich and Temkin isotherms for adsorption in solution
Structural Chemistry ( IF 1.795 ) Pub Date: 2022-06-20 , DOI: 10.1080/09500839.2022.2084571
ABSTRACTAdsorption is a physicochemical phenomenon important in both natural and engineering processes. In the research and practice of adsorption equilibrium, a long-standing challenge is how to reconcile the classical models proposed by Gibbs, Langmuir, Freundlich, and Temkin for interpreting experimentally obtained adsorption isotherms. Here, we show that the Langmuir, Freundlich, and Temkin isotherms can be derived from the Gibbs equation under different conditions for the change of surface energy (a.k.a. surface tension) by adsorption. When the change of surface energy is predominantly controlled by the change of chemical potential with negligible contribution from the change of internal energy and entropy, the Gibbs equation can be integrated to give the Langmuir isotherm. When changes of internal energy and entropy are no longer negligible, the integration of the Gibbs equation gives the Freundlich and Temkin equations, according to a change of surface energy either independent or linearly dependent on the adsorption capacity. These results indicate that the classical models share the common mechanism of phase equilibrium described by the Gibbsian thermodynamics, thereby providing novel insights for their application.
Detail
Texture evolution in platinum: the role of non-octahedral slip
Structural Chemistry ( IF 1.795 ) Pub Date: 2021-07-22 , DOI: 10.1080/09500839.2021.1946187
ABSTRACTAn anomalous deformation texture evolution has been observed in high-stacking-fault-energy pure platinum during cold rolling. A maximum of 98% thickness reduction, equivalent to a true strain of 3.9, was imposed. The evolution of texture observed during rolling is characterised as sluggish and the starting texture was retained up to very large rolling strains. The evolution of a characteristic rolling texture and its strengthening was dramatic and observed only after 95% thickness reduction. The retarded evolution of texture in platinum is explained by the activity of an unusual non-octahedral slip system. To understand the contribution of non-octahedral slip systems towards texture evolution, visco-plastic self-consistent simulation was carried out. The simulation results show that the activation of {100} non-octahedral slip system slows down the evolution of final texture. Detailed electron back-scatter diffraction microstructural analysis was carried out to understand the deformation mechanisms and its influence on delayed texture evolution.
Detail
Microstructure and mechanical properties of NiCoCrAlY laser cladding coating after high-current pulsed electron beam irradiation
Structural Chemistry ( IF 1.795 ) Pub Date: 2023-03-20 , DOI: 10.1080/09500839.2023.2191223
ABSTRACTSurface modification of laser cladding coating NiCoCrAlY was carried out by high-current pulsed electron beam irradiation. The microstructure of the NiCoCrAlY coating after irradiation was studied by XRD and SEM. The results showed that the NiCoCrAlY cladding layer displays slip and a nanocrystalline structure following high-current pulsed electron beam irradiation. The high-density slip structure affects the residual stress on the surface of the melted coating, resulting in a change of the phase structure. The mechanical properties of the NiCoCrAlY coating were studied using a Vickers micro-hardness tester and a straight-line-reciprocating dry sliding wear tester. The results showed the average microhardness of the melted coating increased by 9%, and the average wear coefficient decreased by 33.7% after five electron beam irradiations.
Detail
Dislocation multiplication and dynamics in an aluminium alloy
Structural Chemistry ( IF 1.795 ) Pub Date: 2022-04-22 , DOI: 10.1080/09500839.2022.2065701
ABSTRACTA mechanism of dislocation multiplication is introduced. The surface of the Al20Cu2Mn3 phase in an Al alloy can act as a barrier to impede dislocation movement. When two dislocations with opposite Burgers vectors approach each other, dislocations can annihilate if the pair remains at a distance less than the critical distance for annihilation. A dislocation loop is then formed around the Al20Cu2Mn3 phase or dislocations interact with the loop forming a dislocation tangle, which can promote dislocation multiplication. The driving force for dislocation reproduction, the dislocation glide velocity and the rate of dislocation multiplication are discussed.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
31.00 38 Science Citation Index Science Citation Index Expanded Not
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